(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid
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Overview
Description
(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis . The compound’s structure includes a pyrrolidine ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The Cbz group can be removed through hydrogenation to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium persulfate in the presence of pyridine.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild conditions, allowing for the sequential construction of peptide chains .
Comparison with Similar Compounds
Similar Compounds
(S)-1-((tert-Butoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid: Similar protecting group but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
(S)-1-((Methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid: Uses a methoxycarbonyl group as the protecting group.
Uniqueness
(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is unique due to its benzyloxycarbonyl group, which provides specific reactivity and stability advantages in peptide synthesis compared to other protecting groups .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2S)-3,3-dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2)8-9-16(12(15)13(17)18)14(19)20-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m1/s1 |
InChI Key |
YFOIUAPZSWHCTI-GFCCVEGCSA-N |
Isomeric SMILES |
CC1(CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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